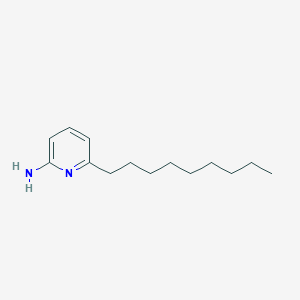![molecular formula C14H12O3 B14184399 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione CAS No. 923025-85-8](/img/structure/B14184399.png)
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione is an organic compound with a complex structure that includes a methoxy group, a phenyl ring, and a cyclopentene ring
Preparation Methods
The synthesis of 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an orange precipitate, which is then filtered and washed with methanol to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 can lead to the formation of secondary amines, which are important intermediates in the synthesis of pharmaceuticals and other compounds .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and metabolic pathways. In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Industrial applications include its use in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione can be compared with similar compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Properties
CAS No. |
923025-85-8 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-[methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C14H12O3/c1-9-8-11(15)12(13(9)16)14(17-2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
GYSLAAOUSQJHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C2=CC=CC=C2)OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


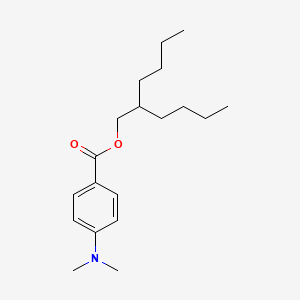
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
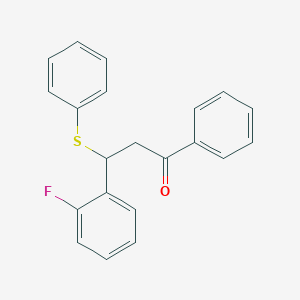
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)
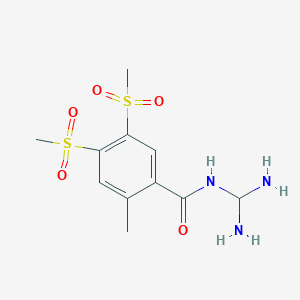
![D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14184361.png)
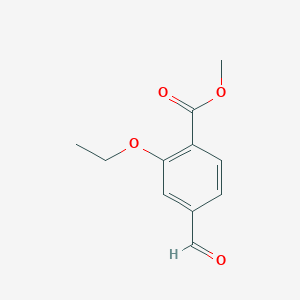
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)
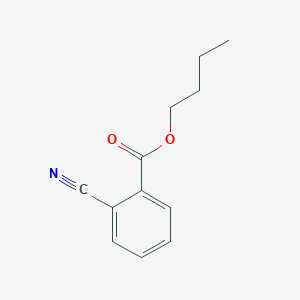
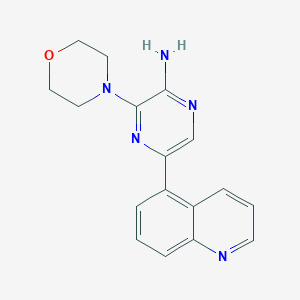
![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
